1-Naphthol

概要

説明

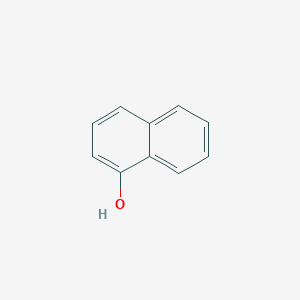

1-Naphthol, also known as 1-hydroxynaphthalene, is an organic compound with the molecular formula C10H8O. It is a derivative of naphthalene, featuring a hydroxyl group at the first position. This compound is a white crystalline solid that is slightly soluble in water but more soluble in organic solvents such as ethanol and ether. This compound is widely used in the production of dyes, pharmaceuticals, and agrochemicals .

作用機序

Target of Action

1-Naphthol, also known as α-naphthol, is an organic compound that functions as a genotoxin and a human xenobiotic metabolite . It plays a crucial role in various metabolic pathways, including the metabolism of xenobiotics by cytochrome P450 enzymes .

Mode of Action

This compound exhibits first-order kinetics, meaning that its rate of reaction is directly proportional to the concentration of the reactants . It is rapidly absorbed through the skin, eyes, and respiratory tract . The non-planarity of cis-1-naphthol is a result of a close-contact H-atom – H-atom interaction .

Biochemical Pathways

This compound is involved in complex catabolic pathways, especially when coexisting with primary carbon sources like glucose . A distinct two-component flavin-dependent monooxygenase, NdcA1A2, is responsible for the initial hydroxylation of this compound to 1,2-dihydroxynaphthalene, a more toxic compound .

Pharmacokinetics

It accumulates in lipid-rich tissues and has an elimination half-life of 2-3 hours . Metabolism occurs in the liver through oxidation and conjugation, followed by excretion in urine and bile .

Result of Action

This compound serves as a reliable indicator of exposure to substances like chlorpyrifos, a widely used insecticide . Studies suggest associations between this compound and reduced testosterone levels in adult men .

Action Environment

This compound is recognized as an organic pollutant due to its high toxicity . Its catabolism by microorganisms is greatly enhanced by additional supplementation with primary carbon sources (e.g., glucose, maltose, and sucrose) . Understanding these pathways offers insights into environmental microbiology and bioremediation strategies for toxic pollutants .

生化学分析

Biochemical Properties

1-Naphthol plays a crucial role in various metabolic pathways, including the metabolism of xenobiotics by cytochrome P450 enzymes . It functions as a genotoxin and a human xenobiotic metabolite . It is also involved in the conjugation and subsequent elimination of potentially toxic xenobiotics and endogenous compounds .

Cellular Effects

This compound is recognized as an organic pollutant due to its high toxicity . In a study, catabolism of this compound by Sphingobium sp. strain B2 was found to be greatly enhanced by additional supplementation with primary carbon sources . Acute sensory irritating effects at the eyes and upper airways were reported to occur when directly handling naphthalene .

Molecular Mechanism

This compound biodegrades via formation of this compound-3,4-oxide, which converts to 1,4-naphthoquinone . The 4-position of this compound is susceptible to electrophilic attack . This regioselective reaction is exploited in the preparation of diazo dyes, which are formed using diazonium salts . Reduction of the diazo derivatives gives 4-amino-1-naphthol .

Temporal Effects in Laboratory Settings

The stability of this compound is high due to the aromatic structure coupled with polarity given by the substituents

Metabolic Pathways

This compound is involved in the metabolism of xenobiotics by cytochrome P450 enzymes . It is also a part of the metabolic pathway that starts with the hydrolysis of ester bond by carbaryl hydrolase (CH) to form this compound, methylamine, and CO2 .

準備方法

Synthetic Routes and Reaction Conditions

1-Naphthol can be synthesized through several methods:

Hydrolysis of 1-naphthylamine: This method involves heating 1-naphthylamine with water under pressure.

Alkaline fusion of 1-naphthalenesulfonic acid: In this method, 1-naphthalenesulfonic acid is heated with caustic alkali (such as sodium hydroxide) at high temperatures.

Hydrogenation of naphthalene to tetralin, followed by oxidation and dehydrogenation: Naphthalene is first hydrogenated to tetralin, which is then oxidized to 1-tetralone.

Industrial Production Methods

The industrial production of this compound often involves the hydrolysis of 1-naphthylamine or the alkaline fusion of 1-naphthalenesulfonic acid. These methods are preferred due to their efficiency and high yield .

化学反応の分析

科学的研究の応用

Pharmaceutical Applications

1-Naphthol serves as a precursor in the synthesis of several pharmaceuticals. Notable examples include:

- Nadolol : A non-selective beta-blocker used to treat hypertension and anxiety.

- Sertraline : An antidepressant belonging to the selective serotonin reuptake inhibitor class.

- Atovaquone : An anti-protozoan medication used for treating pneumonia caused by Pneumocystis jirovecii.

Case Study: Synthesis of Nadolol

The synthesis of nadolol from this compound involves several steps, including the formation of an intermediate that undergoes further reactions to yield the final product. This pathway emphasizes the significance of this compound in drug development.

Agricultural Applications

In agriculture, this compound is primarily used in the production of insecticides such as carbaryl. Carbaryl is widely recognized for its efficacy against a broad spectrum of pests while being less harmful to beneficial insects when applied correctly.

Data Table: Insecticides Derived from this compound

| Insecticide | Active Ingredient | Target Pests | Application Method |

|---|---|---|---|

| Carbaryl | This compound | Various pests | Foliar spray |

| Napropamide | This compound | Weeds | Soil application |

Analytical Chemistry

This compound is utilized in various chemical tests due to its reactivity. It plays a crucial role in:

- Molisch's Test : Indicates the presence of carbohydrates.

- Sakaguchi Test : Detects arginine in proteins.

- Voges–Proskauer Test : Determines glucose fermentation by bacteria.

These tests are foundational in biochemical analysis, demonstrating the importance of this compound in laboratory settings.

Biocatalysis and Environmental Applications

Recent studies have explored the use of biocatalysis for the production of this compound from naphthalene using specific enzymes. This method not only enhances yield but also minimizes environmental impact compared to traditional chemical synthesis methods.

Case Study: Biocatalytic Production

A study demonstrated that using modified monooxygenases significantly improved the oxidation rates of naphthalene to this compound. The optimization involved biphasic biotransformations with various organic solvents to maximize production efficiency, highlighting a sustainable approach to synthesizing this compound .

Toxicological Studies

While this compound has beneficial applications, it also poses certain risks. It has been shown to be more toxic than its parent compound, naphthalene, affecting aquatic life and potentially impacting human health through environmental exposure . Understanding these toxicological profiles is crucial for safe handling and application.

類似化合物との比較

1-Naphthol is often compared with its isomer, 2-naphthol (2-hydroxynaphthalene). While both compounds share similar chemical properties, they differ in the position of the hydroxyl group on the naphthalene ring. This difference affects their reactivity and applications:

生物活性

1-Naphthol, a phenolic compound with the chemical formula , is a significant substance in various biological and environmental contexts. Its biological activities have been extensively studied, revealing its potential therapeutic applications, toxicological profiles, and metabolic pathways. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is an isomer of naphthol, characterized by the hydroxyl group (-OH) attached to the first carbon of the naphthalene ring. This structural feature is crucial for its biological activity, influencing its solubility, reactivity, and interaction with biological systems.

1. Antioxidant Activity

This compound exhibits notable antioxidant properties. A study comparing the radical scavenging effects of this compound and its sulfate conjugate (1-NapS) found that this compound demonstrated significantly higher antioxidative activity than its sulfated counterpart. The effective concentration (EC50) values indicated that sulfate conjugation reduced the antioxidant capacity of this compound by approximately 5.60 to 7.35 times compared to the unsulfated form .

2. Toxicological Effects

The toxicological profile of this compound has been assessed in various studies. A 30-day study in mice identified gastric lesions at doses of 200 mg/kg body weight/day, with a No Observed Adverse Effect Level (NOAEL) established at 100 mg/kg body weight/day . Additionally, a dermal sensitization study in guinea pigs indicated that this compound was not a sensitizer under the tested conditions .

3. Metabolism and Excretion

Research has shown that after oral administration of carbaryl (an insecticide metabolized to this compound), urinary excretion of this compound occurs rapidly, peaking between 2 to 6 hours post-dose. The average recovery rate from urine was approximately 22% within 24 hours . This rapid metabolism indicates significant biological processing of this compound in humans.

Case Study: Biocatalysis for Production

A study on the biocatalytic production of this compound using E. coli demonstrated that while naphthalene inhibited cell growth at low concentrations, this compound was even more toxic to the cells. This highlights the importance of controlling substrate and product concentrations during biotransformation processes to maintain cell viability .

Research Findings: Antioxidative Mechanisms

The antioxidative effects of this compound were further supported by experiments showing its ability to scavenge free radicals effectively in various assays (DPPH and ABTS+). These findings suggest that the hydroxyl group at the first position on the naphthalene ring plays a critical role in its radical scavenging activity .

Data Tables

特性

IUPAC Name |

naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCVRFUGPWSIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26716-77-8, 19402-71-2 (potassium salt) | |

| Record name | 1-Naphthol homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26716-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021793 | |

| Record name | 1-Naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Colorless or yellow solid; [Hawley] Darkens on exposure to light; [Merck Index] Colorless crystalline solid; [MSDSonline], Solid | |

| Record name | 1-Naphthalenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2904 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

288 °C, 279.00 to 280.00 °C. @ 760.00 mm Hg | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

153 °C (open cup) | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 866 mg/L at 25 °C, Very soluble in ethanol and ether, soluble in acetone, Freely soluble in benzene, chloroform and alkali hydroxide solutions, 866 mg/L @ 24C (exp) | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.0954 at 98.7 °C/4 °C | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000274 [mmHg], 1.7 mm Hg at 110 °C (2.74X10-4 mm Hg at 25 °C) /extrapolated to solid-phase/ | |

| Record name | 1-Naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2904 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The mechanism(s) of toxicity of 1-naphthol and two of its possible metabolites, 1,2- and 1,4-naphthoquinone, to freshly isolated rat hepatocytes has been studied. 1-Naphthol and both naphthoquinones exhibited a dose-dependent toxicity to hepatocytes. [1-14C]-1-Naphthol was metabolised by hepatocytes predominantly to its glucuronic acid and sulphate ester conjugates, but small amounts of covalently bound products were also formed. Blebbing on the surface of the hepatocytes was observed following exposure to 1-naphthol and the naphthoquinones, together with a dose-dependent decrease in intracellular glutathione (GSH), which preceded the onset of cytotoxicity. The toxicity of 1-naphthol and the naphthoquinones was potentiated by dicoumarol, an inhibitor of DT-diaphorase (NAD(P)H:quinone oxidoreductase). This enhanced toxicity was accompanied by a greater amount of surface blebbing, an increased depletion of intracellular GSH, particularly in the case of 1-naphthol and 1,4-naphthoquinone, and a decreased metabolism of 1-naphthol to its conjugates with variable effects on the amount of covalently bound products formed. These results support the suggestion that the toxicity of 1-naphthol may be mediated by the formation of 1,2-naphthoquinone and/or 1,4-naphthoquinone, which may then be metabolised by one electron reduction to naphthosemiquinone radicals. These, in turn, may covalently bind to important cellular macromolecules or enter a redox cycle with molecular oxygen thereby generating active oxygen species. Both of these processes appear to play a role in producing the cytotoxic effects of 1-naphthol. | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow monoclinic needles from water, Colorless prisms (from toluene) | |

CAS No. |

90-15-3, 1321-67-1 | |

| Record name | 1-Naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NAPHTHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A71EAQ389 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96 °C, 94.00 to 95.00 °C. @ 760.00 mm Hg | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-naphthol?

A1: this compound has the molecular formula C10H8O and a molecular weight of 144.17 g/mol.

Q2: Are there any specific spectroscopic data available for this compound?

A: Yes, researchers have used various spectroscopic techniques to study this compound. For instance, ultraviolet/ultraviolet (UV/UV) holeburning measurements were employed to identify different isomers of this compound complexes with ethene and chloroethenes. []

Q3: How is this compound metabolized in living organisms?

A: this compound is primarily metabolized through conjugation reactions, specifically glucuronidation and sulfation. These reactions convert this compound into more water-soluble forms, facilitating its excretion. [, , ] Studies in rats indicate that glucuronidation is the dominant conjugation pathway for this compound. []

Q4: Are there any sex-related differences in this compound metabolism?

A: Yes, research in rats revealed significant sex differences in this compound conjugation rates. Male rats exhibited over three times higher conjugation activity compared to females. This difference was attributed to hormonal regulation, with estrogens decreasing and androgens increasing the rate of conjugation. []

Q5: Can dietary factors impact the metabolism of this compound?

A: Yes, certain dietary components can influence this compound metabolism. Studies have shown that coffee, but not caffeine, inhibits the glucuronidation of this compound in rat placental cells. This inhibition could potentially affect fetal exposure to xenobiotics in pregnant women who consume coffee. []

Q6: What enzymes are involved in the bacterial degradation of this compound?

A: Bacterial degradation of this compound typically starts with this compound oxygenase, which catalyzes the initial oxidation step. [, ] The specificity of these enzymes can vary between different bacterial species. For example, this compound oxygenases from certain Pseudomonas and Rhodococcus strains displayed different substrate preferences for naphthalene and its hydroxylated derivatives. []

Q7: What is known about the toxicity of this compound?

A: While this Q&A focuses on the scientific aspects, it's crucial to acknowledge that this compound can be toxic. Research indicates that this compound can disrupt cell division, causing abnormalities in chromosome segregation and cell division processes. [] Additionally, exposure to this compound may contribute to oxidative stress and cellular damage. More research is needed to fully understand the potential long-term health effects of this compound exposure.

Q8: How do microorganisms contribute to the degradation of this compound in the environment?

A: Microorganisms play a vital role in the biodegradation of this compound. Studies have identified various bacterial species, including Pseudomonas and Rhodococcus strains, capable of utilizing this compound as a sole carbon source for growth. [] These bacteria possess enzymes, such as carbaryl hydrolase and this compound oxygenase, that break down this compound into less harmful compounds. [, ]

Q9: How does the structure of this compound influence its adsorption to environmental matrices?

A: The presence of the hydroxyl group and the aromatic naphthalene ring in the structure of this compound significantly influences its adsorption behavior. Studies using graphite as a model adsorbent have shown that this compound exhibits strong adsorption due to π-π interactions between its aromatic ring and the graphite surface, as well as hydrogen bonding between its hydroxyl group and oxygen-containing groups on oxidized graphite. []

Q10: What are some applications of this compound in chemical synthesis?

A: this compound serves as a valuable building block in organic synthesis. Researchers have explored its use in various reactions, including oxidative coupling reactions to produce binaphthyl compounds, which have potential applications as dyes and catalysts. [] Palladium-catalyzed ring-opening reactions of oxa- and azabicyclic alkenes with this compound derivatives provide efficient routes to synthesize substituted naphthol derivatives, expanding the chemical space of accessible compounds with potential biological activity. []

Q11: Can this compound be used as a probe in biophysical studies?

A: Yes, due to its unique fluorescence properties, this compound is employed as a fluorescent probe in biophysical studies. Specifically, its excited-state proton transfer (ESPT) characteristics make it sensitive to the polarity and hydration levels of its surrounding environment. [, , ] Researchers have utilized this compound to investigate the microenvironments of polymeric surfactants, providing insights into their self-assembly behavior and potential applications in drug delivery. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。